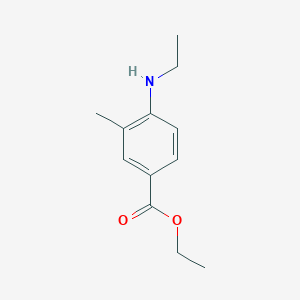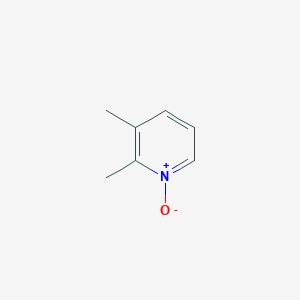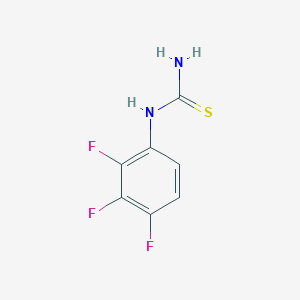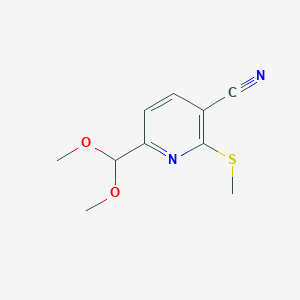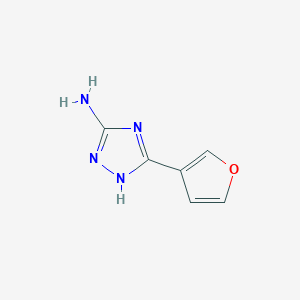
Benzenemethanamine, alpha-phenyl-, benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, alpha-phenyl-, benzoate, also known as Phenylpropanolamine Benzoate, is a chemical compound that belongs to the class of amphetamines. It is commonly used as a nasal decongestant and appetite suppressant. However, due to its potential side effects, it has been banned in several countries. In recent years, research has focused on the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate involves the activation of the sympathetic nervous system, which leads to the release of catecholamines, such as dopamine and norepinephrine. These neurotransmitters bind to their respective receptors in the brain, leading to the activation of the reward pathway and the promotion of feelings of pleasure and motivation.
Biochemical and Physiological Effects:
Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction, which can lead to decreased blood flow to vital organs, such as the heart and brain. These effects can be dangerous, particularly in individuals with pre-existing cardiovascular conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has several advantages as a tool for scientific research, including its ability to increase the release of neurotransmitters and its potential to activate the reward pathway in the brain. However, its potential side effects, particularly its effects on cardiovascular function, limit its usefulness as a research tool.
Orientations Futures
There are several potential future directions for research on Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate. One area of interest is the development of new treatments for drug addiction and psychiatric disorders, based on the compound's ability to activate the reward pathway in the brain. Another area of interest is the development of new methods for synthesizing the compound, which could improve its purity and reduce its potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate and its potential long-term effects on human health.
Méthodes De Synthèse
Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate can be synthesized by the reaction of alpha-phenylpropanolamine with benzoic anhydride in the presence of a catalyst. The reaction is carried out in an organic solvent, such as chloroform or benzene, at a temperature of around 60°C. The resulting product is a white crystalline powder that is soluble in alcohol and ether.
Applications De Recherche Scientifique
Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has been used in scientific research as a tool to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood, attention, and motivation. This makes it a valuable tool for studying the mechanisms of drug addiction and the development of new treatments for psychiatric disorders.
Propriétés
Numéro CAS |
171507-42-9 |
|---|---|
Nom du produit |
Benzenemethanamine, alpha-phenyl-, benzoate |
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
benzoic acid;diphenylmethanamine |
InChI |
InChI=1S/C13H13N.C7H6O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h1-10,13H,14H2;1-5H,(H,8,9) |
Clé InChI |
DOQMECUKKWWDJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C=C1)C(=O)O |
Autres numéros CAS |
171507-42-9 |
Synonymes |
benzoic acid, diphenylmethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




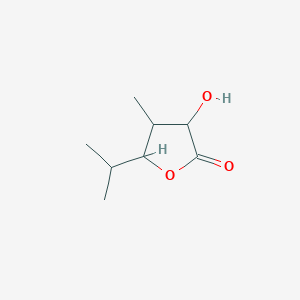

![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)



